molecular formula C20H20N2O7 B2693844 methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate CAS No. 1396798-56-3

methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate

Cat. No.: B2693844
CAS No.: 1396798-56-3
M. Wt: 400.387
InChI Key: FMGBKHKTRDXCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Biological Activity

Methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H22N2O5\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_5

This structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as α-amylase, which plays a critical role in carbohydrate metabolism. In vitro studies demonstrated significant inhibition with an IC50 value of approximately 0.68 µM .
  • Antioxidant Properties : The presence of the benzodioxole group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Activity Description Reference
α-Amylase InhibitionSignificant inhibition with IC50 = 0.68 µM
Antioxidant ActivityEffective scavenging of free radicals
Anti-inflammatory PotentialInhibition of cytokine production
Cytotoxicity in Cancer CellsExhibited selective cytotoxicity against various cancer cell lines

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antidiabetic Potential : A study on benzodioxole derivatives revealed significant α-amylase inhibition and reduced blood glucose levels in diabetic mice models. These findings suggest a promising avenue for developing new antidiabetic agents .
  • Anticancer Activity : Research has shown that related compounds possess anticancer properties, demonstrating selective cytotoxicity against multiple cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

methyl 4-[[2-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-20(26,13-5-8-15-16(9-13)29-11-28-15)10-21-17(23)18(24)22-14-6-3-12(4-7-14)19(25)27-2/h3-9,26H,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGBKHKTRDXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.